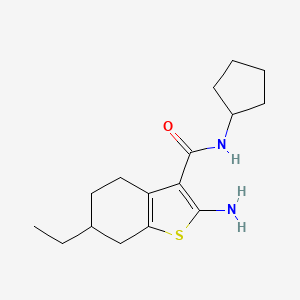

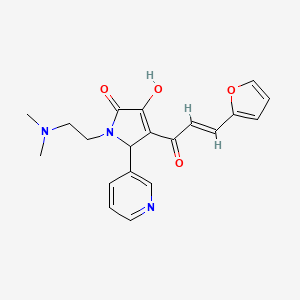

![molecular formula C8H13ClO3S B2515691 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride CAS No. 2167875-94-5](/img/structure/B2515691.png)

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride is a chemical compound that is part of a broader class of bicyclic ethers and sulfonyl chlorides. While the specific compound is not directly mentioned in the provided papers, the research does cover related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These related compounds serve as a basis for understanding the characteristics and reactivity of 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride.

Synthesis Analysis

The synthesis of related sulfonyl bicyclic compounds involves multi-step reactions. For instance, sulfonyl dibenzo-oxabicyclo[3.3.1]nonanes are synthesized through a two-step route involving the reduction of 3-sulfonyl-2-benzylchromen-4-ones followed by an intramolecular annulation mediated by BF3·OEt2 . Similarly, the synthesis of sulfonyl benzofused fluorooxabicyclo[4.2.1]nonanes also includes a NaBH4-mediated reduction and a subsequent BF3·OEt2-mediated intramolecular nucleophilic fluorocyclization . These methods highlight the importance of reduction and cyclization steps in constructing the bicyclic sulfonyl frameworks.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques. For example, the structures of new compounds synthesized as precursors to bicyclic enediynes were identified by elementary analysis, NMR, IR, and MS spectra . These techniques are crucial for confirming the structure of complex molecules, including the stereochemistry and the position of substituents on the bicyclic framework.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the polymer formed from 3-oxabicyclo[3.2.2]nonane exhibits a microstructure where the methylenether groups are cis to each other on the cyclohexane ring . This microstructure affects the physical properties of the polymer, such as its solubility and melting point. The presence of sulfonyl and fluorine groups in the molecules also impacts their reactivity and chemical behavior .

科学的研究の応用

Synthesis and Structural Studies

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride and its derivatives play a significant role in synthetic organic chemistry, serving as intermediates in the synthesis of complex molecules with potential bioactive properties. For example, researchers have developed methods for synthesizing functionally substituted heteroanalogs of bicyclo[3.2.2]nonane, which exhibit a broad spectrum of useful properties and can be used as biologically active substances. These methods include reactions that yield compounds like 1,5,9-trimethyl-6-thia-2-azabicyclo[3.2.2]nonan-3-one, demonstrating the versatility of these bicyclic frameworks in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Baeva et al., 2014).

Another study focused on the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes, a type of structure prepared from precursors like 8-oxabicyclo[3.2.1]oct-6-en-3-one. These compounds are interesting synthetic building blocks for potential bioactive molecules. The process involved intramolecular haloetherification and/or transannular hydroxycyclization of alkenes in cycloadducts, highlighting the intricate chemical transformations that these bicyclic sulfones undergo and their relevance in generating novel bioactive frameworks (Montaña et al., 2009).

Catalytic Applications

The structural motifs derived from 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride are also utilized in catalysis. For instance, certain derivatives have been used in palladium-catalyzed cycloalkenylation, facilitating the stereoselective synthesis of complex molecules such as isoiridomyrmecin and isodihydronepetalactone. This highlights the role of these bicyclic sulfones in catalytic processes, enabling the construction of molecules with intricate structural frameworks in a stereoselective manner (Takeda & Toyota, 2011).

Biological and Medicinal Chemistry

In medicinal chemistry, the bicyclic frameworks similar to 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride are used as scaffolds for the development of compounds with potential therapeutic applications. For instance, acyl derivatives of 5-amino-2-azabicyclo[3.2.2]nonanes have been studied for their activity against diseases such as Human African trypanosomiasis and Malaria tropica. The synthesis and evaluation of these derivatives demonstrate the significance of bicyclic sulfones in the search for new therapeutic agents (Weis et al., 2008).

Safety And Hazards

特性

IUPAC Name |

6-oxabicyclo[3.2.2]nonane-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)8-4-2-6-1-3-7(8)12-5-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKYICXYYBUVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC1CO2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

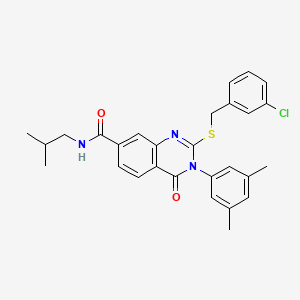

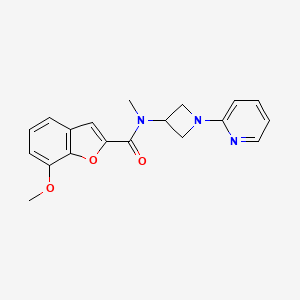

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

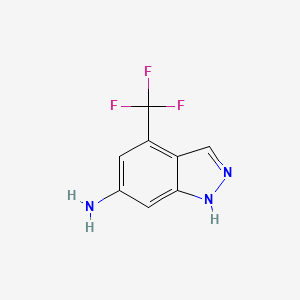

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

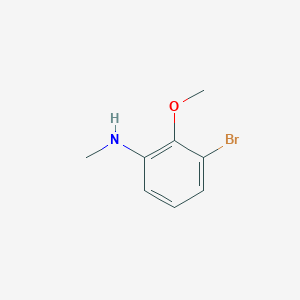

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

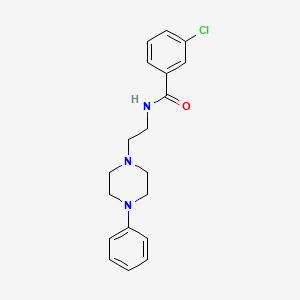

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

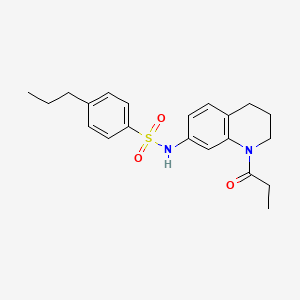

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)